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Compound of Interest

Compound Name: 4-Valerylphenol

Cat. No.: B1679879 Get Quote

Abstract and Introduction
Acylphenols are a privileged class of organic compounds, serving as pivotal intermediates in

the synthesis of a wide array of functional materials and biologically active molecules. Their

inherent bifunctionality, comprising a nucleophilic phenolic hydroxyl group, an electrophilic

carbonyl carbon, and an activatable aromatic ring, provides a rich platform for diverse chemical

transformations. Within this class, 4-Valerylphenol, systematically named 1-(4-

hydroxyphenyl)pentan-1-one, emerges as a particularly valuable building block. Its structure,

featuring a rigid aromatic core appended with a flexible five-carbon acyl chain, makes it an

ideal precursor for liquid crystals, specialized polymers, and pharmaceutical scaffolds.[1][2][3]

This technical guide provides researchers, chemists, and drug development professionals with

a comprehensive overview of 4-Valerylphenol's synthetic utility. We will delve into its

physicochemical properties, core reactivity, and provide detailed, field-proven protocols for its

application in key areas of organic synthesis. The causality behind experimental choices is

emphasized to empower users to not only replicate but also adapt these methodologies for

novel applications.

Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective

use in synthesis.

Table 1: Physicochemical Properties of 4-Valerylphenol
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Property Value Source

IUPAC Name

1-(4-
hydroxyphenyl)pentan-1-
one

[4]

Synonyms
p-Valerylphenol, 4-

Pentanoylphenol

Molecular Formula C₁₁H₁₄O₂ [4]

Molecular Weight 178.23 g/mol

Appearance
Off-white to pale yellow solid

(Typical)

| Canonical SMILES | CCCCC(=O)c1ccc(cc1)O |[4] |

Spectroscopic Signature: The structure of 4-Valerylphenol gives rise to a distinct and easily

interpretable spectroscopic profile, which is crucial for reaction monitoring and product

confirmation.

Table 2: Predicted Spectroscopic Data for 4-Valerylphenol
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Spectroscopy Feature
Predicted Chemical
Shift / Wavenumber

Rationale

¹H NMR Phenolic -OH
δ 9.0-10.0 ppm
(broad s)

Acidic proton,
subject to
hydrogen bonding
and exchange.

Aromatic H (ortho to

C=O)
δ 7.8-8.0 ppm (d, 2H)

Deshielded by the

electron-withdrawing

carbonyl group.

Aromatic H (ortho to -

OH)
δ 6.8-7.0 ppm (d, 2H)

Shielded by the

electron-donating

hydroxyl group.

α-Methylene (-CH₂-

C=O)
δ 2.8-3.0 ppm (t, 2H)

Adjacent to the

deshielding carbonyl

group.

Aliphatic Chain (-

CH₂-)
δ 1.3-1.7 ppm (m, 4H)

Standard aliphatic

region.

Terminal Methyl (-

CH₃)
δ 0.9-1.0 ppm (t, 3H)

Standard terminal

methyl group.

¹³C NMR Carbonyl (C=O) δ ~200 ppm
Characteristic for

ketones.

Aromatic C (ipso to -

OH)
δ ~160 ppm

Deshielded by

oxygen.

Aromatic C (ipso to

C=O)
δ ~130 ppm

Aromatic C-H δ 115-132 ppm

Aliphatic C δ 14-40 ppm

IR Spectroscopy O-H stretch
3200–3600 cm⁻¹

(broad)

Strong hydrogen

bonding broadens the

signal.[5]
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Spectroscopy Feature
Predicted Chemical
Shift / Wavenumber

Rationale

Aromatic C-H stretch 3000–3100 cm⁻¹
Characteristic for sp²

C-H bonds.[5]

Aliphatic C-H stretch 2850–2960 cm⁻¹
Characteristic for sp³

C-H bonds.

C=O stretch (ketone) 1660-1680 cm⁻¹

Conjugation with the

aromatic ring lowers

the frequency.

Aromatic C=C stretch 1500–1600 cm⁻¹
Medium to strong

absorptions.[5]

| | C-O stretch (phenol) | ~1220 cm⁻¹ | Distinguishes phenols from aliphatic alcohols.[5] |

Safety & Handling
As a phenolic compound, 4-Valerylphenol requires careful handling to minimize exposure

risks.

General Hazards: Phenol derivatives may cause serious skin and eye irritation.[6][7][8]

Inhalation of dust or vapors may cause respiratory tract irritation.[6][7]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical

safety goggles, a lab coat, and nitrile or neoprene gloves.[9] All manipulations should be

performed within a certified chemical fume hood to avoid inhalation.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye

contact, rinse cautiously with water for several minutes.[7] Seek immediate medical attention

if symptoms persist or in case of ingestion.

Note:This information is for guidance only. Always consult the material-specific Safety Data

Sheet (SDS) provided by the supplier before use.
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Synthetic Potential & Reaction Mechanisms
The synthetic versatility of 4-Valerylphenol stems from its three distinct reactive zones, which

can be addressed with high selectivity under appropriate conditions.

Caption: Key reactive sites of 4-Valerylphenol and potential transformations.

The hydroxyl group is a powerful ortho, para-directing activator for electrophilic aromatic

substitution (EAS). Since the para position is blocked, EAS occurs exclusively at the two

equivalent ortho positions. The acyl group is a meta-directing deactivator; however, the

activating effect of the hydroxyl group overwhelmingly dominates the ring's reactivity.

Application Focus I: Synthesis of Liquid Crystal
Intermediates
The synthesis of 4-n-alkylphenols is a cornerstone of liquid crystal (LC) design. These

molecules provide the rigid core and flexible tail necessary for the formation of mesophases.

[10][11] Complete reduction of the valeryl group on 4-Valerylphenol provides direct access to

4-n-pentylphenol, a valuable LC precursor.

Protocol 5.1: Clemmensen Reduction of 4-Valerylphenol
to 4-Pentylphenol
This protocol describes the classic Clemmensen reduction, which efficiently converts aryl

ketones to alkyls under harsh acidic conditions.

Mechanism & Rationale: The reaction proceeds on the surface of amalgamated zinc (Zn(Hg)).

The amalgamation increases the hydrogen overpotential of zinc, preventing the simple

reduction of H⁺ to H₂ gas and favoring the reduction of the protonated ketone. The exact

mechanism is complex but is thought to involve electron transfer from the zinc surface to the

carbonyl carbon.

Caption: Experimental workflow for the Clemmensen reduction protocol.

Step-by-Step Methodology:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1679879?utm_src=pdf-body
https://www.benchchem.com/product/b1679879?utm_src=pdf-body
https://eprints.whiterose.ac.uk/id/eprint/206782/9/Uncommon%20building%20blocks%20in%20liquid%20crystals.pdf
https://www.researchgate.net/publication/377172309_Uncommon_building_blocks_in_liquid_crystals
https://www.benchchem.com/product/b1679879?utm_src=pdf-body
https://www.benchchem.com/product/b1679879?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Amalgamated Zinc Preparation: In a 500 mL round-bottom flask equipped with a large

magnetic stir bar, add mossy zinc (35 g, 0.54 mol). Cover the zinc with a solution of mercuric

chloride (HgCl₂, 3.5 g) in deionized water (40 mL).[12] Stir this suspension for 30 minutes.

The zinc will acquire a silvery, amalgamated surface.

Reaction Setup: Carefully decant the aqueous solution from the zinc. Wash the

amalgamated zinc twice with deionized water (2x 50 mL). To the flask, add 4-Valerylphenol
(10.0 g, 56.1 mmol), toluene (50 mL), deionized water (75 mL), and concentrated

hydrochloric acid (100 mL).

Reduction: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux

with rapid stirring. The two-phase mixture must be stirred powerfully to ensure emulsification,

which is critical for the reaction rate.[12]

Monitoring: The reaction is typically complete in 8-12 hours. Progress can be monitored by

thin-layer chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The product, 4-

pentylphenol, will have a higher Rf than the starting ketone. A ferric chloride stain can also

be used; the starting ketone produces a deep color, which will fade upon completion.[12]

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Transfer

the mixture to a separatory funnel. Separate the organic (toluene) layer.

Extraction & Washing: Extract the aqueous layer with toluene (2x 30 mL). Combine all

organic layers and wash them sequentially with deionized water (2x 50 mL), 5% sodium

bicarbonate solution (50 mL), and brine (50 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure to yield the crude product. The resulting oil

can be purified by vacuum distillation or flash column chromatography on silica gel to afford

pure 4-n-pentylphenol.

Application Focus II: Derivatization for Polymer
Synthesis
The phenolic hydroxyl group is an excellent handle for creating monomers for polyethers,

polyesters, and polycarbonates. Protecting this group as an ether, for instance, allows for
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subsequent chemistry on the aromatic ring or carbonyl group before polymerization.

Protocol 6.1: Williamson Ether Synthesis to Prepare 1-
(4-methoxyphenyl)pentan-1-one
This protocol demonstrates a standard, high-yielding O-alkylation of the phenolic hydroxyl

group.

Mechanism & Rationale: This is a classic Sₙ2 reaction.[13] A moderately weak base, potassium

carbonate, is sufficient to deprotonate the acidic phenol (pKa ≈ 10) to its conjugate base, the

phenoxide. The resulting phenoxide is a potent nucleophile that attacks the electrophilic methyl

iodide, displacing the iodide leaving group to form the methyl ether. Acetone is an ideal solvent

as it is polar aprotic (favoring Sₙ2) and has a convenient boiling point for reflux.

Step-by-Step Methodology:

Setup: To a 250 mL round-bottom flask, add 4-Valerylphenol (5.0 g, 28.0 mmol), anhydrous

potassium carbonate (K₂CO₃, 7.7 g, 56.0 mmol), and acetone (100 mL).

Reagent Addition: Add methyl iodide (CH₃I, 2.1 mL, 33.6 mmol) to the stirring suspension.

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56

°C). Let the reaction proceed for 4-6 hours.

Monitoring: Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the

consumption of the lower-Rf starting material and the formation of the higher-Rf product.

Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash the solid with

acetone. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2x 50 mL)

and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter,

and evaporate the solvent to yield 1-(4-methoxyphenyl)pentan-1-one, which can be further

purified by chromatography if necessary.
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Application Focus III: Core Scaffolds for Medicinal
Chemistry
Selective functionalization of the aromatic ring is essential for tuning the electronic and steric

properties of a molecule, a key strategy in drug discovery. The activated ring of 4-
Valerylphenol is primed for electrophilic aromatic substitution.

Protocol 7.1: Regioselective Bromination of 4-
Valerylphenol
This protocol achieves monobromination at the position ortho to the powerful hydroxyl directing

group.

Mechanism & Rationale: This is an electrophilic aromatic substitution reaction.[14] The hydroxyl

group strongly activates the ring towards electrophiles, directing them to the ortho and para

positions. Since the para position is blocked, substitution occurs at the ortho position. N-

Bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) serves as a source of

electrophilic bromine. The reaction is typically rapid at room temperature.

Step-by-Step Methodology:

Setup: Dissolve 4-Valerylphenol (2.0 g, 11.2 mmol) in dichloromethane (DCM, 50 mL) in a

100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.

Reagent Addition: Add N-Bromosuccinimide (NBS, 2.0 g, 11.2 mmol) portion-wise to the

stirring solution over 10 minutes, ensuring the temperature remains below 5 °C.

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir

for an additional 2 hours.

Monitoring: Follow the reaction progress by TLC until the starting material is consumed.

Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer, and

wash it with 10% aqueous sodium thiosulfate solution (to remove any remaining bromine)

and then with brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by flash column chromatography (using a

gradient of hexanes and ethyl acetate) to isolate the pure 1-(3-bromo-4-

hydroxyphenyl)pentan-1-one.

Summary of Applications
Table 3: Synthetic Utility of 4-Valerylphenol

Reaction Type Protocol Example Product Class
Target Application
Field

Carbonyl Reduction
Clemmensen
Reduction

4-Alkylphenol
Liquid Crystals,
Surfactants

O-Alkylation
Williamson Ether

Synthesis
Aryl Ether

Polymer Monomers,

Protecting Group

| Electrophilic Substitution | Aromatic Bromination | Halogenated Phenol | Medicinal Chemistry,

Agrochemicals |

Conclusion
4-Valerylphenol is a cost-effective and highly versatile building block whose true potential is

realized through the selective manipulation of its three key reactive sites. The protocols

detailed herein provide a robust starting point for its application in the synthesis of advanced

materials like liquid crystals and polymers, as well as in the development of complex molecular

scaffolds for medicinal chemistry. Its straightforward reactivity and bifunctional nature ensure

that it will remain a valuable tool in the arsenal of the modern synthetic chemist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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